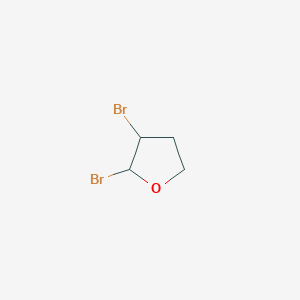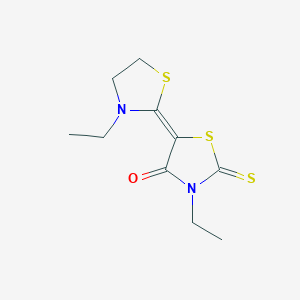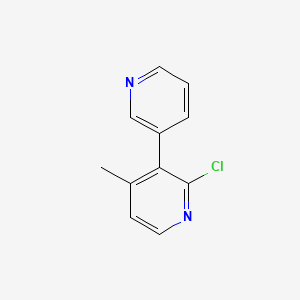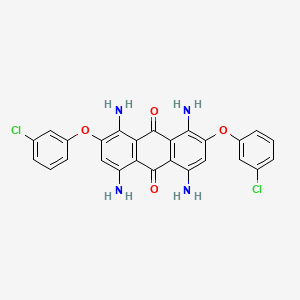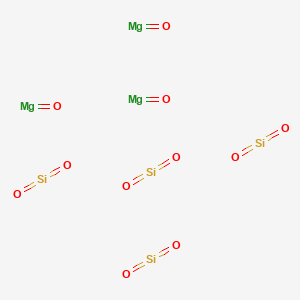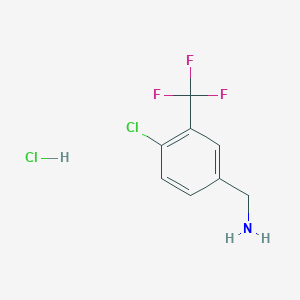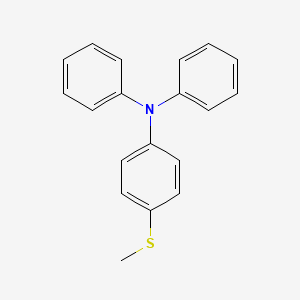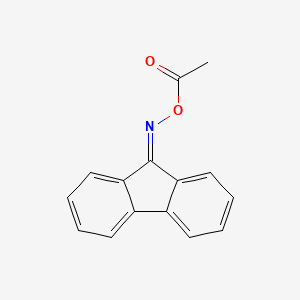![molecular formula C38H24Cl2N2O4 B13142286 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone CAS No. 26931-39-5](/img/structure/B13142286.png)
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone typically involves the reaction of anthraquinone with 4-chlorophenoxy aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Aplicaciones Científicas De Investigación
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biological assays and experiments to study its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its stable color properties
Mecanismo De Acción
The mechanism of action of 1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone can be compared with other similar compounds, such as:
1,4-Bis[4-(4-methoxyphenoxy)anilino]anthraquinone: This compound has a similar structure but with methoxy groups instead of chlorophenoxy groups.
1,4-Bis[4-(4-bromophenoxy)anilino]anthraquinone: This compound contains bromophenoxy groups instead of chlorophenoxy groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs
Propiedades
Número CAS |
26931-39-5 |
|---|---|
Fórmula molecular |
C38H24Cl2N2O4 |
Peso molecular |
643.5 g/mol |
Nombre IUPAC |
1,4-bis[4-(4-chlorophenoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H24Cl2N2O4/c39-23-5-13-27(14-6-23)45-29-17-9-25(10-18-29)41-33-21-22-34(36-35(33)37(43)31-3-1-2-4-32(31)38(36)44)42-26-11-19-30(20-12-26)46-28-15-7-24(40)8-16-28/h1-22,41-42H |
Clave InChI |
VBYVRBWNRUQDMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)NC6=CC=C(C=C6)OC7=CC=C(C=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
